molecular formula C13H23NO6 B592186 tert-Butyl 2-(piperidin-4-yl)acetate oxalate CAS No. 1360438-13-6

tert-Butyl 2-(piperidin-4-yl)acetate oxalate

Cat. No.: B592186
CAS No.: 1360438-13-6
M. Wt: 289.328
InChI Key: PXCVMBFZUZHSPU-UHFFFAOYSA-N
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Description

tert-Butyl 2-(piperidin-4-yl)acetate oxalate is a chemical compound with the molecular formula C13H23NO6. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties. The compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(piperidin-4-yl)acetate oxalate typically involves the esterification of 4-piperidineacetic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The resulting ester is then treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(piperidin-4-yl)acetate oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

tert-Butyl 2-(piperidin-4-yl)acetate oxalate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(piperidin-4-yl)acetate oxalate involves its interaction with specific molecular targets. The piperidine ring can interact with enzymes or receptors, modulating their activity. The ester functional group can undergo hydrolysis, releasing the active piperidine derivative, which can then exert its effects on biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(piperidin-3-yl)acetate
  • tert-Butyl 3-(piperidin-4-yl)propanoate
  • tert-Butyl 2-(piperidin-3-yl)acetate

Uniqueness

tert-Butyl 2-(piperidin-4-yl)acetate oxalate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the oxalate salt enhances its solubility and stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl 2-piperidin-4-ylacetate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.C2H2O4/c1-11(2,3)14-10(13)8-9-4-6-12-7-5-9;3-1(4)2(5)6/h9,12H,4-8H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCVMBFZUZHSPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1CCNCC1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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